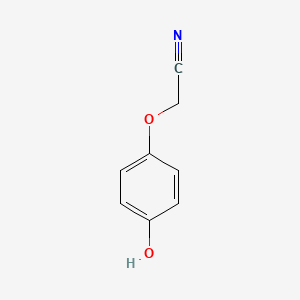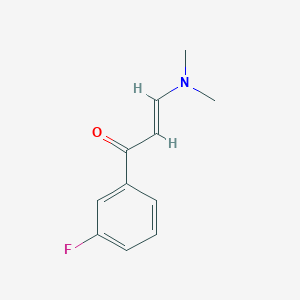![molecular formula C34H72NO6P B3044048 [(2R)-2,3-di(tridecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 328250-31-3](/img/structure/B3044048.png)
[(2R)-2,3-di(tridecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Übersicht
Beschreibung
[(2R)-2,3-di(tridecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphate group, a trimethylazaniumyl group, and two tridecoxy groups attached to a propyl backbone. The stereochemistry of the compound is specified by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Wirkmechanismus
Target of Action
The primary target of 13:0 Diether PC, also known as 1,2-di-O-tridecyl-sn-glycero-3-phosphocholine, is the lipid bilayer of cells . This compound is a class of glycerophospholipids that has two tridecane chains attached to the sn-1 and sn-2 positions of the glycerol backbone by ether bonds .
Mode of Action
The compound interacts with the lipid bilayer of cells, integrating into the bilayer due to its lipophilic nature . This interaction can influence the properties of the cell membrane, potentially affecting membrane fluidity and permeability.
Result of Action
The compound is useful for bicelle preparation . Bicelles can be integrated into standard crystallization protocols and in contrast to micelles, bicelles maintain the protein in a more native bilayer environment allowing proteins to be captured in a more biologically relevant orientation .
Action Environment
Environmental factors such as temperature and pH could influence the compound’s action, efficacy, and stability. For instance, the compound is typically stored at -20°C to maintain its stability
Biochemische Analyse
Biochemical Properties
13:0 Diether PC plays a significant role in various biochemical reactions, particularly in the formation of bicelles. Bicelles are disc-shaped lipid aggregates that mimic cell membranes, providing a more native environment for membrane protein studies . This compound interacts with several biomolecules, including membrane proteins and enzymes involved in lipid metabolism. For instance, it can interact with phospholipases, which hydrolyze phospholipids, and with lipid transfer proteins that facilitate the movement of lipids between membranes . These interactions are crucial for maintaining membrane integrity and function.
Cellular Effects
The effects of 13:0 Diether PC on cells are multifaceted. It influences cell membrane structure and dynamics, impacting cell signaling pathways, gene expression, and cellular metabolism. By integrating into cell membranes, 13:0 Diether PC can alter membrane fluidity and permeability, which in turn affects the function of membrane-bound receptors and ion channels . This compound has been shown to modulate signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in cell growth and survival . Additionally, it can influence the expression of genes related to lipid metabolism and inflammatory responses.
Molecular Mechanism
At the molecular level, 13:0 Diether PC exerts its effects through specific binding interactions with biomolecules. It can bind to membrane proteins, altering their conformation and activity. For example, its interaction with phospholipases can inhibit or activate these enzymes, depending on the context . This compound also affects gene expression by modulating the activity of transcription factors involved in lipid metabolism and inflammation. The presence of ether bonds in its structure makes it more resistant to enzymatic degradation, enhancing its stability and prolonging its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 13:0 Diether PC change over time due to its stability and degradation properties. This compound is relatively stable at low temperatures and can be stored for extended periods without significant degradation . Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to 13:0 Diether PC can lead to changes in membrane composition and function, potentially affecting cell viability and signaling pathways . In vivo studies are needed to further elucidate these long-term effects.
Dosage Effects in Animal Models
The effects of 13:0 Diether PC in animal models vary with dosage. At low doses, it can integrate into cell membranes without causing significant toxicity . At higher doses, it may disrupt membrane integrity and function, leading to adverse effects such as inflammation and cell death . Threshold effects have been observed, where a certain concentration of 13:0 Diether PC is required to elicit a measurable biological response. Toxicity studies are essential to determine safe dosage ranges for potential therapeutic applications.
Metabolic Pathways
13:0 Diether PC is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as phospholipases and acyltransferases, which play roles in the synthesis and degradation of phospholipids . This compound can affect metabolic flux by altering the availability of lipid substrates and intermediates. Additionally, it may influence the levels of metabolites involved in energy production and signaling, such as diacylglycerol and phosphatidic acid .
Transport and Distribution
Within cells and tissues, 13:0 Diether PC is transported and distributed through interactions with lipid transport proteins and membrane vesicles . It can be incorporated into lipoproteins, which facilitate its movement through the bloodstream and its delivery to various tissues. The distribution of 13:0 Diether PC within cells is influenced by its affinity for different membrane compartments, such as the plasma membrane and endoplasmic reticulum . Its localization can affect its biological activity and function.
Subcellular Localization
The subcellular localization of 13:0 Diether PC is determined by its chemical structure and interactions with cellular components. It is primarily found in the plasma membrane, where it integrates into the lipid bilayer . It can also localize to other membrane-bound organelles, such as the endoplasmic reticulum and Golgi apparatus. Targeting signals and post-translational modifications may direct 13:0 Diether PC to specific subcellular compartments, influencing its activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2,3-di(tridecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Propyl Backbone: The initial step involves the preparation of the propyl backbone with the desired stereochemistry. This can be achieved through asymmetric synthesis or chiral resolution techniques.
Attachment of Tridecoxy Groups: The next step involves the introduction of the tridecoxy groups. This can be accomplished through etherification reactions using tridecanol and appropriate activating agents such as tosyl chloride or triflate.
Introduction of the Trimethylazaniumyl Group: The trimethylazaniumyl group can be introduced through a quaternization reaction using trimethylamine and a suitable alkylating agent.
Phosphorylation: The final step involves the phosphorylation of the compound using a phosphorylating agent such as phosphorus oxychloride or phosphoric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R)-2,3-di(tridecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace one of the substituents on the phosphate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, and other nucleophiles in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated alcohols, while reduction may produce dephosphorylated derivatives.
Wissenschaftliche Forschungsanwendungen
[(2R)-2,3-di(tridecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including as a probe for studying enzyme activity and as a potential therapeutic agent.
Medicine: Explored for its potential use in drug delivery systems and as a component of pharmaceutical formulations.
Industry: Utilized in the development of specialty chemicals and materials, including surfactants and emulsifiers.
Vergleich Mit ähnlichen Verbindungen
[(2R)-2,3-di(tridecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate can be compared with other similar compounds, such as:
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used in PVC plastics.
Dioctyl Terephthalate: Another plasticizer with similar applications but different chemical structure.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
[(2R)-2,3-di(tridecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H72NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-29-38-32-34(33-41-42(36,37)40-31-28-35(3,4)5)39-30-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBKMIWGRRQYKZ-UUWRZZSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H72NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Thien-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B3043967.png)


![2-(Benzo[d][1,3]dioxole-5-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B3043975.png)









